6-chloro-2-methyl-N-(thiophen-2-ylmethyl)pyrimidin-4-amine
CAS No.: 1111698-30-6
Cat. No.: VC3071712
Molecular Formula: C10H10ClN3S
Molecular Weight: 239.73 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1111698-30-6 |
|---|---|
| Molecular Formula | C10H10ClN3S |
| Molecular Weight | 239.73 g/mol |
| IUPAC Name | 6-chloro-2-methyl-N-(thiophen-2-ylmethyl)pyrimidin-4-amine |
| Standard InChI | InChI=1S/C10H10ClN3S/c1-7-13-9(11)5-10(14-7)12-6-8-3-2-4-15-8/h2-5H,6H2,1H3,(H,12,13,14) |
| Standard InChI Key | ADMLMLIXYHWMKY-UHFFFAOYSA-N |
| SMILES | CC1=NC(=CC(=N1)Cl)NCC2=CC=CS2 |
| Canonical SMILES | CC1=NC(=CC(=N1)Cl)NCC2=CC=CS2 |
Introduction
Chemical Identity and Structure
6-chloro-2-methyl-N-(thiophen-2-ylmethyl)pyrimidin-4-amine belongs to the class of substituted pyrimidines, specifically aminopyrimidines. The compound has the following chemical identifiers and properties:
| Property | Value |
|---|---|
| CAS Number | 1111698-30-6 |
| Molecular Formula | C10H10ClN3S |
| Molecular Weight | 239.73 g/mol |
| IUPAC Name | 6-chloro-2-methyl-N-(thiophen-2-ylmethyl)pyrimidin-4-amine |
| Standard InChI | InChI=1S/C10H10ClN3S/c1-7-13-9(11)5-10(14-7)12-6-8-3-2-4-15-8/h2-5H,6H2,1H3,(H,12,13,14) |
| Standard InChIKey | ADMLMLIXYHWMKY-UHFFFAOYSA-N |
| SMILES | CC1=NC(=CC(=N1)Cl)NCC2=CC=CS2 |
| PubChem Compound ID | 62482528 |
Structurally, the molecule consists of a pyrimidine ring with a chlorine substituent at position 6, a methyl group at position 2, and a thiophen-2-ylmethyl group attached to the amino functionality at position 4. This arrangement of functional groups creates a molecule with distinct electronic and spatial characteristics that influence its chemical reactivity and potential biological interactions.
Synthesis Methods
The synthesis of 6-chloro-2-methyl-N-(thiophen-2-ylmethyl)pyrimidin-4-amine typically involves nucleophilic substitution reactions where the thiophen-2-ylmethyl amine group replaces a leaving group at position 4 of the pyrimidine ring. A general synthetic route includes:
General Synthetic Approach
-
Starting with 4,6-dichloro-2-methylpyrimidine as a precursor
-
Performing a selective nucleophilic aromatic substitution at position 4 with thiophen-2-ylmethanamine
-
Conducting the reaction under controlled conditions to maintain the chlorine at position 6
Specific Reaction Conditions
Similar compounds have been synthesized using the following conditions:
-
Reaction of the chloro-substituted pyrimidine with thiophen-2-ylmethanamine in a suitable solvent (e.g., DMF, dioxane)
-
Addition of a base (e.g., triethylamine) to neutralize the hydrogen chloride formed
-
Heating the reaction mixture, sometimes under microwave conditions for accelerated reaction times
-
Purification via silica gel chromatography or recrystallization
For example, synthesis of related compounds has been reported using microwave-assisted conditions, where the reaction time can be reduced to 25 minutes compared to conventional heating methods that may require up to 120 hours .
Physical Properties
Based on the properties of structurally similar compounds, 6-chloro-2-methyl-N-(thiophen-2-ylmethyl)pyrimidin-4-amine is expected to have the following physical characteristics:
| Property | Description |
|---|---|
| Appearance | White to off-white solid |
| Solubility | Soluble in organic solvents like dimethyl sulfoxide and ethanol; poorly soluble in water |
| Melting Point | Estimated range: 160-180°C (based on similar compounds) |
| Stability | Stable under normal laboratory conditions |
| Recommended Storage | Store in a cool, dry place protected from light |
Similar pyrimidine derivatives with thiophen-2-ylmethyl substituents have been reported to have melting points in the range of 160-170°C . The compound's solubility profile is typical of many drug-like molecules, with good solubility in organic solvents but limited water solubility.
Biological Activities
Pyrimidine derivatives similar to 6-chloro-2-methyl-N-(thiophen-2-ylmethyl)pyrimidin-4-amine have demonstrated various biological activities. While specific studies on this exact compound may be limited, analysis of structure-activity relationships for similar compounds suggests potential activities:
Cyclooxygenase-2 (COX-2) Inhibition
Compounds containing N-(thiophen-2-ylmethyl)pyrimidin-4-amine motifs have been investigated as selective COX-2 inhibitors. Studies with related compounds have shown:
-
N-(thiophen-2-ylmethyl)pyrimidin-4-amine derivatives with a 4-methylsulfonylphenyl group at position 2 exhibited high COX-2 inhibitory potency with IC50 values in the low nanomolar range (1-5 nM)
-
The thiophen-2-ylmethyl group at the 4-position contributes favorably to COX-2 inhibition compared to other substituents
-
Selective COX-2 inhibitors have potential applications as anti-inflammatory agents with reduced gastrointestinal side effects
Histamine Receptor Activity
Related compounds with similar structural motifs have shown activity at histamine receptors:
-
Quinazoline derivatives with thiophen-2-ylmethyl groups have demonstrated dual activity at H1 and H4 histamine receptors, suggesting potential applications in treating allergic conditions
Structure-Activity Relationships
Analysis of structure-activity relationships for similar compounds provides insights into how structural features of 6-chloro-2-methyl-N-(thiophen-2-ylmethyl)pyrimidin-4-amine might influence its biological activity:
Influence of the Pyrimidine Core
The pyrimidine nucleus serves as a privileged scaffold in medicinal chemistry:
-
Resembles the core structure of nucleobases in DNA and RNA, potentially enabling interactions with nucleic acid-binding proteins
-
Provides multiple nitrogen atoms that can participate in hydrogen bonding with biological targets
-
Creates a planar aromatic system that can engage in π-stacking interactions with aromatic amino acid residues in proteins
Chlorine at Position 6
-
Increases lipophilicity, potentially enhancing membrane permeability
-
Can participate in halogen bonding with protein targets
-
Influences the electronic distribution within the pyrimidine ring
-
May improve target binding through halogen-π interactions
Methyl Group at Position 2
-
Contributes to hydrophobic interactions with protein binding pockets
-
Affects electronic properties of the pyrimidine ring
-
Provides steric effects that can influence binding orientation
-
May enhance metabolic stability compared to larger substituents
Thiophen-2-ylmethyl Group at Position 4
-
The thiophene ring introduces sulfur as a hydrogen bond acceptor
-
The methylene linker provides conformational flexibility
-
The aromatic thiophene ring can engage in π-stacking interactions
-
The unique electronic properties of thiophene contribute to binding specificity
Comparative Analysis with Related Compounds
Studies with similar compounds have revealed:
-
Replacement of the thiophen-2-ylmethyl group with a benzyl group often results in decreased biological activity
-
For COX-2 inhibition, compounds containing an electron-donating group in specific positions showed enhanced potency
-
The position of halogen substituents on attached phenyl rings significantly affects activity, with meta-substituted compounds often showing superior properties compared to para-substituted analogs
Analytical Methods for Characterization
Various analytical techniques can be employed for the characterization of 6-chloro-2-methyl-N-(thiophen-2-ylmethyl)pyrimidin-4-amine:
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
1H NMR spectrum would typically show:
-
A singlet (approximately δ 2.5 ppm) for the methyl group at position 2
-
Characteristic signals for the thiophene ring protons (approximately δ 6.9-7.4 ppm)
-
A singlet for the C-5 proton of the pyrimidine ring (approximately δ 6.0-6.5 ppm)
-
A signal for the NH group (variable position, often a broad peak)
-
A doublet for the methylene group connecting the thiophene to the amino group (approximately δ 4.5-4.8 ppm)
-
-
13C NMR would show signals for:
-
The methyl carbon at position 2 (approximately δ 25-30 ppm)
-
The methylene carbon (approximately δ 40-45 ppm)
-
The aromatic carbons of the thiophene and pyrimidine rings
-
Mass Spectrometry
-
Expected molecular ion peak at m/z 239.73 (corresponding to molecular formula C10H10ClN3S)
-
Characteristic fragmentation pattern involving:
-
Loss of chlorine
-
Cleavage at the C-N bond between the pyrimidine and the thiophen-2-ylmethyl group
-
Fragmentation of the thiophene ring
-
Infrared Spectroscopy
-
Characteristic N-H stretching bands
-
C=N stretching vibrations from the pyrimidine ring
-
C-Cl stretching band
-
C-H stretching bands from the methyl and methylene groups
Chromatographic Methods
-
High-Performance Liquid Chromatography (HPLC) for purity assessment
-
Thin-Layer Chromatography (TLC) for reaction monitoring and purification evaluation
-
Gas Chromatography-Mass Spectrometry (GC-MS) for additional structural confirmation
Applications in Medicinal Chemistry
Based on the chemical structure and properties of 6-chloro-2-methyl-N-(thiophen-2-ylmethyl)pyrimidin-4-amine, several potential applications in medicinal chemistry can be identified:
Drug Development Considerations
-
Optimization of solubility through structural modifications while maintaining biological activity
-
Investigation of metabolic stability and potential routes of metabolism
-
Assessment of pharmacokinetic properties, including absorption, distribution, metabolism, and excretion
-
Evaluation of toxicity profiles and potential off-target effects
Research Tool Applications
-
Use as a chemical probe to study specific biological pathways
-
Employment as a starting point for building chemical libraries for high-throughput screening
-
Utilization as a reference compound in structure-activity relationship studies
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume